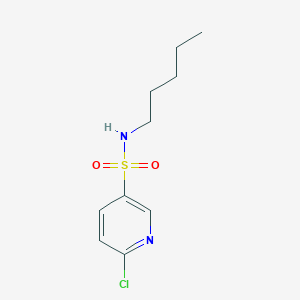

6-chloro-N-pentylpyridine-3-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-pentylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O2S/c1-2-3-4-7-13-16(14,15)9-5-6-10(11)12-8-9/h5-6,8,13H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFIBBJZXCSJHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNS(=O)(=O)C1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure and Conformation Analysis

Spectroscopic and Diffraction-Based Characterization for Structural Elucidation in Research

The precise determination of the molecular structure of complex organic compounds like 6-chloro-N-pentylpyridine-3-sulfonamide relies on a combination of advanced analytical techniques. Spectroscopic and diffraction methods are paramount in providing detailed insights into the connectivity and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. While specific NMR data for this compound is not widely available in the reviewed literature, the expected signals can be inferred from its constituent parts, such as the 6-chloropyridine-3-sulfonyl moiety and the N-pentyl group. In related sulfonamide structures, NMR studies have been used to understand the rotation around the S-N bond, which can be slow on the NMR timescale, leading to the observation of distinct conformers at room temperature researchgate.net. For instance, in other N,N-disubstituted sulfonamides, high rotational barriers have been measured, indicating significant double-bond character between the sulfur and nitrogen atoms researchgate.net. Such studies would be invaluable in confirming the solution-state conformation of this compound.

X-ray crystallography provides unambiguous proof of the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not publicly documented, a detailed study of the closely related analog, 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide , offers significant insights nih.gov.

In this analog, the molecule crystallizes in the monoclinic space group P21/c. The solid-state conformation reveals a dihedral angle of 46.85 (12)° between the two pyridine (B92270) rings nih.gov. The nitrogen atom of the chloropyridine ring is in an anti position relative to the N-H bond of the sulfonamide group nih.gov. This information suggests a specific and stable conformation in the crystalline state, governed by steric and electronic factors.

Below is a table summarizing the crystallographic data for the analog, 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide nih.gov.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₀ClN₃O₂S |

| Molecular Weight | 283.73 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.4140 (6) |

| b (Å) | 18.172 (2) |

| c (Å) | 12.9392 (15) |

| β (°) | 92.388 (6) |

| Volume (ų) | 1271.9 (2) |

| Z | 4 |

| Temperature (K) | 293 |

Conformational Analysis and Torsional Dynamics

The conformational landscape of this compound is defined by the rotation around its single bonds, particularly the S-N bond and the bonds within the N-pentyl chain. The rotation around the S-N bond in sulfonamides can be restricted due to the partial double bond character arising from the interaction between the nitrogen lone pair and the d-orbitals of the sulfur atom researchgate.net. This can lead to distinct, stable conformers.

Influence of Molecular Architecture on Intermolecular Interactions

The molecular structure of this compound dictates the types of intermolecular interactions it can form, which in turn govern its bulk properties. The key functional groups—the pyridine ring, the chlorine atom, and the sulfonamide moiety—are all capable of participating in non-covalent interactions.

The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). In the crystal structure of the analog, 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, molecules are linked into zigzag chains through N-H···N hydrogen bonds between the sulfonamide NH and the nitrogen of the adjacent pyridine ring nih.gov. This demonstrates the importance of hydrogen bonding in the solid-state packing of these molecules. The pyridine ring can also participate in π-π stacking interactions with other aromatic rings mdpi.com. The chlorine atom can engage in halogen bonding, a directional interaction with nucleophilic atoms. The pentyl group, being nonpolar, will primarily contribute to van der Waals interactions. The interplay of these forces will determine the supramolecular assembly of this compound in the solid state.

Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the computational chemistry and molecular modeling studies for the compound This compound .

Therefore, it is not possible to provide an article with thorough, informative, and scientifically accurate content for the requested sections and subsections, which include:

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics Simulations for Dynamic Behavior and Binding Stability

While computational studies exist for analogous pyridine (B92270) sulfonamide compounds, the strict requirement to focus solely on "6-chloro-N-pentylpyridine-3-sulfonamide" cannot be met with the currently accessible data. No detailed research findings, data tables, or specific analyses for this particular molecule were found.

In Silico Prediction of Pharmacological Relevant Properties (e.g., ADMET computational models, not experimental values)

Lack of Publicly Available Preclinical Data for this compound

Extensive searches for preclinical biochemical and pharmacological data on the specific chemical compound this compound have yielded no publicly available research findings. Despite a thorough investigation for information pertaining to its enzyme inhibition kinetics, receptor binding properties, modulation of biochemical pathways, and structure-activity relationships, no scholarly articles, patents, or database entries containing this specific information could be located.

Therefore, it is not possible to provide an article detailing the biochemical and pharmacological mechanistic investigations of this compound as outlined in the user's request. The scientific community has not published any studies that would allow for a discussion of its target identification and validation, mechanism of action, or rational design based on mechanistic insights.

Consequently, the creation of data tables and a detailed analysis for the following sections and subsections is not feasible due to the absence of primary research data:

Biochemical and Pharmacological Mechanistic Investigations Pre Clinical Focus

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Rational Design Based on Mechanistic Insights

Further research and publication in peer-reviewed journals would be required before a comprehensive and scientifically accurate article on the biochemical and pharmacological properties of 6-chloro-N-pentylpyridine-3-sulfonamide can be composed.

In Vitro Biological Activity Profiling

There is no specific information available regarding the in vitro biological activity of this compound.

No published studies were found that have evaluated the inhibitory activity of this compound against specific enzymes such as carbonic anhydrases or proteases. While the sulfonamide moiety is a well-known pharmacophore for carbonic anhydrase inhibition, the specific activity profile of this compound has not been publicly documented.

Information regarding the use of this compound in cell-based assays to determine target engagement or its effect on cellular pathways is not available in the public domain.

There are no accessible reports detailing the in vitro efficacy of this compound in any disease models that would provide insight into its mechanism of action.

In Vivo Preclinical Mechanistic Studies (Animal Models, focused on mechanism, not efficacy/dosage)

No in vivo preclinical studies in animal models have been published for this compound.

Data on pharmacodynamic markers or any biochemical changes induced by this compound in animal models are not available.

There are no published reports on the metabolic fate or stability of this compound in any preclinical systems.

Potential Applications in Chemical Biology and Materials Science Non Medicinal

Use as Chemical Probes for Biological Systems

A thorough search of scientific literature did not yield any studies where 6-chloro-N-pentylpyridine-3-sulfonamide has been designed, synthesized, or utilized as a chemical probe. Chemical probes are specialized small molecules used to study biological systems, and while the broader class of sulfonamides has been explored for these purposes, there is no specific data available for this compound. Research into related compounds, such as sulfonyl fluorides, has shown their utility in covalently binding to protein residues to investigate biological function, but these findings cannot be directly attributed to the title compound.

Application as Ligands in Catalysis

There is no available information in published literature detailing the use of this compound as a ligand in catalysis. Ligands are crucial components of catalysts, influencing their activity and selectivity. While pyridine (B92270) derivatives are common ligands in coordination chemistry and catalysis, the specific structure of this compound has not been investigated for these applications.

Development in Agrochemical Research (e.g., Fungicidal Activity)

While the sulfonamide functional group is present in several commercially successful fungicides, and pyridine-based structures are common in agrochemicals, no research data specifically reports on the fungicidal or other agrochemical activities of this compound. Studies on other novel sulfonamide and pyridine carboxamide compounds have shown promising fungicidal activity against various plant pathogens, often by inhibiting enzymes like succinate dehydrogenase. However, without direct experimental evidence, the potential for this compound in this area remains purely speculative.

The table below summarizes the lack of available data for the specified applications.

| Application Area | Research Findings for this compound |

| Chemical Probes | No studies found. |

| Ligands in Catalysis | No studies found. |

| Agrochemical Research | No studies found. |

Future Research Directions

Advancements in Synthetic Methodologies for Analog Generation

The generation of a diverse library of analogs based on the 6-chloro-N-pentylpyridine-3-sulfonamide core is a fundamental step in exploring its full therapeutic potential. Future research will likely focus on refining and innovating synthetic strategies to achieve this efficiently and with high yields. A common and established method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine. In the case of this compound, this would typically involve the reaction of 6-chloropyridine-3-sulfonyl chloride with pentylamine.

A significant area of future research will be the late-stage functionalization of the this compound molecule. This involves developing reactions that can selectively modify different parts of the molecule, such as the pyridine (B92270) ring or the pentyl chain, in the final steps of the synthesis. This approach allows for the rapid generation of a wide range of analogs from a common intermediate, which is crucial for structure-activity relationship (SAR) studies.

| Synthetic Step | Conventional Method | Potential Future Advancement | Key Intermediate |

| Sulfonamide Formation | Reaction of sulfonyl chloride with amine | Development of novel catalytic systems | 6-chloropyridine-3-sulfonyl chloride |

| Intermediate Synthesis | Chlorination and oxidation of pyridine derivatives | More efficient and sustainable synthetic routes | 3-aminopyridine |

| Analog Generation | Individual synthesis of each analog | Late-stage functionalization strategies | This compound |

Deeper Mechanistic Elucidation at the Molecular and Cellular Levels

While the sulfonamide functional group is well-known for its role in inhibiting enzymes like dihydropteroate (B1496061) synthase in bacteria, the precise molecular and cellular mechanisms of action for this compound are yet to be fully elucidated. drugbank.com Future research must delve into identifying its specific molecular targets within human cells.

Techniques such as affinity chromatography-mass spectrometry and chemical proteomics can be employed to pull down and identify the proteins that directly interact with the compound. Once potential targets are identified, further studies will be necessary to validate these interactions and understand their functional consequences. This would involve techniques like surface plasmon resonance (SPR) to measure binding affinities and enzyme inhibition assays to determine the compound's effect on target activity.

At the cellular level, research should focus on understanding how the compound affects various cellular pathways. This could involve transcriptomic and proteomic studies to identify changes in gene and protein expression in response to treatment with the compound. Techniques like high-content imaging can be used to visualize the compound's effects on cellular morphology and a wide range of cellular processes in an unbiased manner. A deeper understanding of the mechanism of action is critical for predicting potential therapeutic applications and identifying potential off-target effects.

Integration of Advanced Computational and Experimental Approaches

The synergy between computational and experimental approaches is a powerful engine for modern drug discovery. For this compound, this integration will be pivotal in accelerating the identification of promising analogs and understanding their interactions with biological targets.

Molecular docking and molecular dynamics simulations can be used to predict how analogs of this compound will bind to the active sites of potential target proteins. acs.org These computational models can help prioritize which analogs to synthesize and test experimentally, thereby saving time and resources. For instance, docking studies on similar pyridine sulfonamide derivatives have been used to predict their binding modes to enzymes like cyclooxygenase-2 (COX-2) and carbonic anhydrases. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build mathematical models that correlate the chemical structure of the analogs with their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs. The experimental validation of these computational predictions is crucial for refining the models and ensuring their predictive power. This iterative cycle of computational prediction and experimental validation will be a key driver of future research in this area.

| Computational Approach | Application to this compound Research | Experimental Validation |

| Molecular Docking | Predicting binding modes to potential protein targets. | Enzyme inhibition assays, X-ray crystallography. |

| Molecular Dynamics | Simulating the dynamic behavior of the compound-protein complex. | Biophysical techniques like SPR and isothermal titration calorimetry (ITC). |

| QSAR | Predicting the biological activity of novel analogs. | In vitro activity assays. |

Exploration of Novel Biological Targets and Therapeutic Concepts (Pre-clinical)

The pyridine sulfonamide scaffold has been associated with a diverse range of biological activities, suggesting that this compound and its analogs could have therapeutic potential in various diseases. Future preclinical research should systematically explore these possibilities.

Based on the known activities of related compounds, several therapeutic areas warrant investigation. For example, many pyridine sulfonamides are known to be potent inhibitors of carbonic anhydrases, which are involved in diseases such as glaucoma and certain types of cancer. nih.govmdpi.com Therefore, evaluating the inhibitory activity of this compound against different carbonic anhydrase isoforms would be a logical first step.

Another promising area is the investigation of its potential as an anticancer agent. Some pyridine sulfonamide derivatives have shown inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors. nih.gov Others have been found to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. nih.gov Preclinical studies could involve screening the compound against a panel of cancer cell lines to assess its anti-proliferative activity and then moving promising candidates into in vivo animal models of cancer.

Furthermore, the antimicrobial potential of this compound should not be overlooked. Sulfonamides are a well-established class of antibiotics, and novel derivatives could be effective against drug-resistant strains of bacteria. nih.gov In vitro testing against a broad spectrum of pathogenic bacteria and fungi would be a valuable initial screen.

The exploration of novel therapeutic concepts could also involve investigating the compound's potential as an anti-inflammatory, antiviral, or antimalarial agent, as these activities have been reported for other sulfonamide derivatives. acs.orgrsc.org

| Potential Therapeutic Area | Known Biological Target of Related Compounds | Initial Preclinical Investigation |

| Glaucoma, Cancer | Carbonic Anhydrases | In vitro inhibition assays against various CA isoforms. |

| Cancer | Cyclooxygenase-2 (COX-2), VEGFR-2 | Cell proliferation assays, in vivo tumor models. |

| Infectious Diseases | Dihydropteroate synthase | In vitro antimicrobial susceptibility testing. |

| Inflammation | Pro-inflammatory enzymes | Cellular assays for inflammatory markers. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-N-pentylpyridine-3-sulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves reacting pyridine-3-sulfonyl chloride with pentylamine in a polar aprotic solvent (e.g., THF or DCM) under basic conditions. Optimization includes:

- Temperature control : Maintain 0–5°C during sulfonamide bond formation to minimize side reactions.

- Stoichiometry : Use a 1:1.2 molar ratio of sulfonyl chloride to pentylamine to ensure complete conversion.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Q. How can researchers characterize the crystalline structure of this compound to resolve ambiguities in bond geometry?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Key steps:

- Crystallization : Use slow evaporation of a saturated dichloromethane/hexane solution.

- Data Collection : Collect diffraction data at 100 K to minimize thermal motion artifacts.

- Refinement : Employ software like SHELXL to resolve Cl–N and sulfonamide torsion angles. Compare with analogous structures (e.g., N-(pyridin-4-ylmethyl) derivatives) to validate bond lengths and angles .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution or catalytic coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-deficient pyridine ring may undergo Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 6-chloro position.

- Solvent Effects : Simulate solvation models (e.g., PCM) to assess solvent polarity’s impact on reaction pathways.

- Transition State Analysis : Use QM/MM methods to model activation energies for sulfonamide cleavage or pentyl chain modifications .

Q. How should researchers address contradictions in reported biological activities (e.g., enzyme inhibition) of this compound across studies?

- Methodological Answer :

- Source Validation : Cross-check compound purity (≥98% by HPLC) and storage conditions (e.g., desiccated at –20°C) to rule out degradation.

- Assay Reproducibility : Replicate experiments using standardized protocols (e.g., fixed substrate concentrations, buffer pH 7.4).

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in IC values may arise from differences in protein expression systems or assay temperatures .

Q. What advanced separation techniques can isolate this compound from complex reaction mixtures containing byproducts like unreacted sulfonyl chloride?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with an acetonitrile/water gradient (5–95% over 20 min) for high-resolution separation.

- Membrane Technologies : Employ nanofiltration (3 kDa cutoff) to remove low-molecular-weight impurities.

- Mass Spectrometry : Couple LC-ESI-MS to confirm molecular ion peaks ([M+H] at m/z 277.1) and detect trace contaminants .

Experimental Design Considerations

Q. How can researchers design kinetic studies to evaluate the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer :

- Buffer Systems : Incubate the compound in PBS (pH 7.4) at 37°C. Monitor degradation via UV-Vis spectroscopy (absorption at 270 nm).

- Sampling Intervals : Collect aliquots at 0, 12, 24, and 48 hours. Quench reactions by adding 0.1% TFA.

- Degradation Products : Identify hydrolyzed products (e.g., pyridine-3-sulfonic acid) using LC-MS/MS. Compare half-life () with structurally similar sulfonamides .

Theoretical Frameworks

Q. Which conceptual frameworks guide the study of this compound’s interactions with biological targets like kinases or GPCRs?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model ligand-receptor binding. Focus on hydrogen bonding (sulfonamide NH to kinase ATP-binding pocket) and hydrophobic interactions (pentyl chain with receptor cavities).

- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., chloro vs. fluoro at position 6) with activity trends. Validate predictions via mutagenesis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.